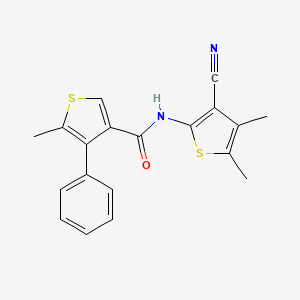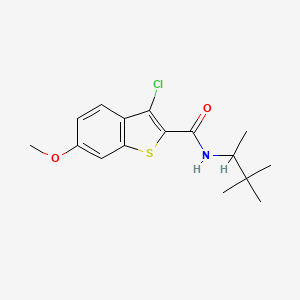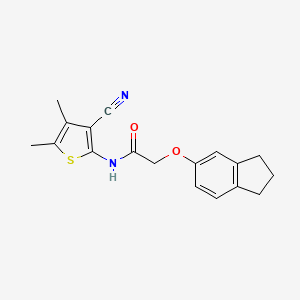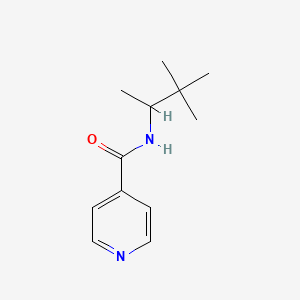![molecular formula C17H16N2O3 B4185206 2-methyl-1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B4185206.png)
2-methyl-1-[(2-nitrophenyl)acetyl]indoline
Vue d'ensemble
Description
2-methyl-1-[(2-nitrophenyl)acetyl]indoline, also known as MNAI, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MNAI is a member of the indole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-methyl-1-[(2-nitrophenyl)acetyl]indoline is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. In cancer research, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to enhance memory retention and protect against neurotoxicity. In cancer research, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to inhibit cell proliferation and induce apoptosis. 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-1-[(2-nitrophenyl)acetyl]indoline in lab experiments is its high potency and selectivity for its molecular targets. However, one limitation is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for 2-methyl-1-[(2-nitrophenyl)acetyl]indoline research. In neuroscience, further studies are needed to elucidate the exact mechanism of action of 2-methyl-1-[(2-nitrophenyl)acetyl]indoline and its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, further studies are needed to determine the efficacy of 2-methyl-1-[(2-nitrophenyl)acetyl]indoline in vivo and its potential applications in combination with other anticancer drugs. In drug development, further studies are needed to optimize the structure of 2-methyl-1-[(2-nitrophenyl)acetyl]indoline and develop more potent and selective analogs.
Applications De Recherche Scientifique
2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to have neuroprotective effects and can enhance memory retention in animal models. In cancer research, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug development, 2-methyl-1-[(2-nitrophenyl)acetyl]indoline has been studied as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-10-13-6-2-4-8-15(13)18(12)17(20)11-14-7-3-5-9-16(14)19(21)22/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDONOQNNECXBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-heptylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4185136.png)

![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)
![5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)

![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4185183.png)
![8-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185192.png)



![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)